molecular formula C34H33BrClN3O3S2 B12419908 N2S2-Cbmbc

N2S2-Cbmbc

Cat. No.: B12419908
M. Wt: 711.1 g/mol
InChI Key: IYHXDWWOGKOFEN-UHFFFAOYSA-N
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Description

N2S2-Cbmbc, also known as N2S2 bromo-benzyl ether derivative, is a chemical compound that acts as a ligand. It is used in the formation of 99m Technetium-labelled complexes, which can be applied as imaging agents for detecting PD-L1 expression in tumors. This compound allows for real-time, comprehensive, and convenient detection of PD-L1 levels, overcoming the limitations of traditional immunohistochemical methods .

Preparation Methods

The preparation of N2S2-Cbmbc involves the synthesis of the N2S2 bromo-benzyl ether derivative. The synthetic route typically includes the reaction of bromo-benzyl ether with N2S2 ligands under specific conditions to form the desired compound. The reaction conditions involve controlled temperature and pressure to ensure the formation of the complex. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

N2S2-Cbmbc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromo-benzyl ether group can undergo substitution reactions with nucleophiles to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N2S2-Cbmbc has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2S2-Cbmbc involves its role as a ligand in the formation of 99m Technetium-labelled complexes. These complexes bind to PD-L1 proteins expressed on tumor cells, allowing for the detection of PD-L1 levels through imaging techniques. The molecular targets include PD-L1 proteins, and the pathways involved are related to the immune response and tumor detection .

Comparison with Similar Compounds

N2S2-Cbmbc is unique due to its ability to form 99m Technetium-labelled complexes for imaging purposes. Similar compounds include other N2S2 derivatives and bromo-benzyl ether derivatives, which may have different applications and properties. The uniqueness of this compound lies in its specific use for PD-L1 detection and imaging .

Similar compounds include:

Properties

Molecular Formula

C34H33BrClN3O3S2

Molecular Weight

711.1 g/mol

IUPAC Name

2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide

InChI

InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40)

InChI Key

IYHXDWWOGKOFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl

Origin of Product

United States

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